molecular formula C13H8ClNO4 B6399696 4-(4-Chlorophenyl)-2-nitrobenzoic acid CAS No. 1261956-62-0

4-(4-Chlorophenyl)-2-nitrobenzoic acid

Cat. No.: B6399696
CAS No.: 1261956-62-0
M. Wt: 277.66 g/mol
InChI Key: SPZWNECDGCKWJE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro (-NO₂) group at the 2-position and a 4-chlorophenyl moiety at the 4-position of the benzene ring. The nitro group enhances electrophilic reactivity, while the chlorophenyl group contributes to lipophilicity, influencing its solubility and biological interactions .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZWNECDGCKWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689581
Record name 4'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-62-0
Record name 4'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-chlorobenzoic acid. The process begins with the chlorination of benzoic acid to produce 4-chlorobenzoic acid. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ions, amines).

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, amines, other nucleophiles.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Major Products:

    Reduction: 4-(4-Chlorophenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 4-(4-chlorophenyl)-2-nitrobenzoate, ethyl 4-(4-chlorophenyl)-2-nitrobenzoate.

Scientific Research Applications

4-(4-Chlorophenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.

    Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro and Chloro Substituent Effects

4-Chloro-2-nitrobenzoic Acid (CAS 6280-88-2)
  • Structure : Nitro at 2-position, chloro at 4-position.
  • Properties : Melting point 141–143°C; molecular weight 201.56 g/mol.
  • Applications : Intermediate in API synthesis .
  • Key Difference : Lacks the 4-chlorophenyl group, reducing steric bulk compared to the target compound.
4-Chloro-3-nitrobenzoic Acid
  • Structure : Nitro at 3-position, chloro at 4-position.
  • Properties : White to light yellow crystalline powder; synthesis involves nitration of 4-chlorobenzoic acid .

Functional Group Variations

Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid)
  • Structure: Phenoxy group with trifluoromethyl and chloro substituents.
  • Properties: Herbicidal activity due to inhibition of protoporphyrinogen oxidase .
  • Key Difference: Phenoxy ether linkage and trifluoromethyl group enhance agrochemical activity compared to the simpler chlorophenyl-nitrobenzoic acid structure .
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
  • Structure : Sulfonyl group replaces nitro; 4-chlorophenyl retained.
  • Properties : Evaluated for antimicrobial effects; sulfonyl groups increase hydrogen-bonding capacity .
  • Key Difference : Sulfonyl substituents may improve solubility in polar solvents relative to nitro groups .

Substituent Modifications in Related Scaffolds

2-((4-Chlorophenyl)acetyl)benzoic Acid
  • Structure : Acetylated 4-chlorophenyl group attached to benzoic acid.
  • Applications : Intermediate in azelastine (antihistamine) synthesis .
  • Key Difference : Acetylation reduces electrophilicity, favoring drug delivery applications over reactive intermediates .
4-(3-Chloro-4-fluorophenyl)benzoic Acid
  • Structure : Fluorine at 4-position, chloro at 3-position.
  • Properties : Fluorine’s electronegativity increases acidity (pKa ~2.5) compared to nitro-substituted analogs .
  • Key Difference : Fluorine substitution enhances metabolic stability in medicinal chemistry contexts .

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